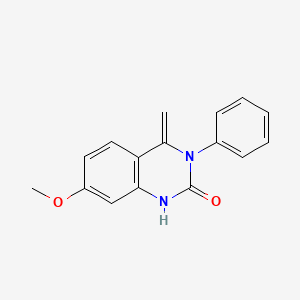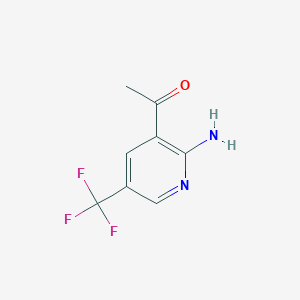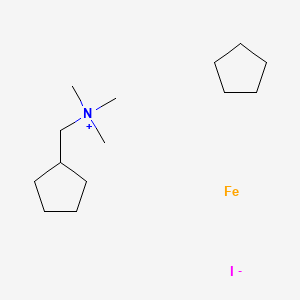![molecular formula C11H18N2O B12446586 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine CAS No. 1016674-77-3](/img/structure/B12446586.png)
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.27342 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a propan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine can be compared with other similar compounds, such as:
- 1-(4-propan-2-yloxyphenyl)ethylhydrazine
- This compound
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and industrial applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1016674-77-3 |
|---|---|
Fórmula molecular |
C11H18N2O |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-(4-propan-2-yloxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C11H18N2O/c1-8(2)14-11-6-4-10(5-7-11)9(3)13-12/h4-9,13H,12H2,1-3H3 |
Clave InChI |
GHWBIOMNEAHBEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(C)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446513.png)
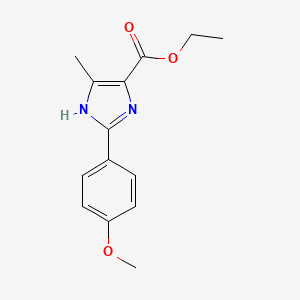
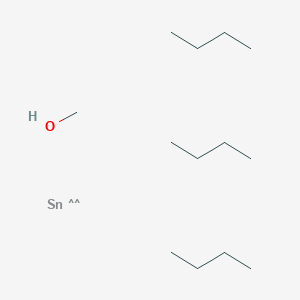

![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
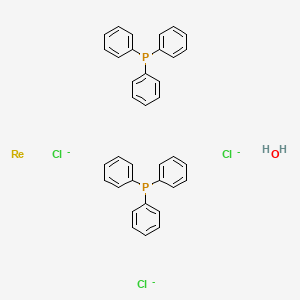
![4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide](/img/structure/B12446567.png)
![4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane](/img/structure/B12446574.png)

